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Compound of Interest

Compound Name: 2-Methyl-3-pentanol

Cat. No.: B165387 Get Quote

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Methyl-3-pentanol. It is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 2-Methyl-3-pentanol (C₆H₁₄O), both ¹H and ¹³C

NMR spectra are crucial for its characterization.

1.1. ¹H NMR Data

The ¹H NMR spectrum of 2-Methyl-3-pentanol, typically recorded in a deuterated solvent like

CDCl₃, exhibits distinct signals for each unique proton environment.
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Assignment Chemical Shift (ppm) Multiplicity
Coupling Constants

(J) in Hz

-OH ~1.5-2.0 Broad Singlet -

H3 ~3.27 Multiplet

J(H3,H2) = 5.3,

J(H3,H4a) = 3.8,

J(H3,H4b) = 8.4

H2 ~1.66 Multiplet J(H2,CH₃) = 6.8

H4a, H4b ~1.52, ~1.39 Multiplet
J(H4a,H4b) = 13.9,

J(H4,H5) = 7.5

CH₃ (C5) ~0.96 Triplet J(H5,H4) = 7.5

CH₃ (C1 & C2') ~0.91 Doublet J(CH₃,H2) = 6.8

Note: The chemical shift of the hydroxyl (-OH) proton can vary depending on concentration,

solvent, and temperature.

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Atom Chemical Shift (ppm)

C3 ~73.1

C4 ~33.7

C2 ~25.8

C1 ~18.5 (approx.)

C2' ~17.5 (approx.)

C5 ~8.2

1.3. Experimental Protocol for NMR Spectroscopy
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A standard protocol for obtaining NMR spectra of an alcohol like 2-Methyl-3-pentanol is as

follows:

Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-Methyl-3-pentanol
sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[1] The sample is then dissolved in about 0.6-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1][2] A small

amount of a reference standard, such as tetramethylsilane (TMS), may be added.[3]

Transfer to NMR Tube: The solution is carefully transferred to a 5 mm NMR tube using a

pipette, ensuring no solid particles are present.[1][2]

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and

the magnetic field is "shimmed" to achieve homogeneity. For a ¹³C spectrum, both a proton-

decoupled spectrum and potentially DEPT (Distortionless Enhancement by Polarization

Transfer) experiments are run to aid in the assignment of carbon signals.[4] A "D₂O shake"

can be performed to confirm the -OH peak in the ¹H NMR spectrum; adding a drop of D₂O

will cause the -OH proton to exchange with deuterium, leading to the disappearance of its

signal.[5][6][7]
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Workflow for Spectroscopic Analysis of 2-Methyl-3-pentanol
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A logical workflow for the spectroscopic analysis of an organic compound.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methyl-3-pentanol shows characteristic absorption bands.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode Characteristics

~3600-3200 O-H Stretching Strong, Broad

~2960-2870 C-H Stretching Strong

~1465 C-H Bending Medium

~1090 C-O Stretching Strong

The most prominent feature in the IR spectrum of an alcohol is the strong and broad O-H

stretching band in the region of 3600-3200 cm⁻¹.[6][8]

2.1. Experimental Protocol for IR Spectroscopy

Sample Preparation: For a liquid sample like 2-Methyl-3-pentanol, the spectrum can be

obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or as a solution.[9] If

a solution is prepared, a solvent that has minimal interference in the regions of interest, such

as carbon tetrachloride (CCl₄), is used.[9][10]

Background Spectrum: A background spectrum of the salt plates (or the solvent) is recorded

first.

Sample Spectrum: The sample is then placed in the IR beam path, and the spectrum is

recorded. The instrument's software automatically subtracts the background spectrum to

produce the final spectrum of the sample.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation. For 2-Methyl-3-pentanol, the molecular ion

peak ([M]⁺) would be at an m/z of 102.17.

3.1. Fragmentation Pattern

Alcohols undergo characteristic fragmentation in a mass spectrometer, primarily through alpha-

cleavage and dehydration.[5][11]
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m/z Value Proposed Fragment Fragmentation Pathway

87 [M-CH₃]⁺ Loss of a methyl radical

84 [M-H₂O]⁺ Dehydration (loss of water)

73 [M-C₂H₅]⁺ Alpha-cleavage

59 [CH(OH)CH(CH₃)₂]⁺ Alpha-cleavage

45 [CH(OH)CH₃]⁺ Secondary fragmentation

43 [CH(CH₃)₂]⁺ Isopropyl cation

3.2. Experimental Protocol for Mass Spectrometry

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI), where

high-energy electrons bombard the molecules, causing them to lose an electron and form a

molecular ion ([M]⁺).[12]

Fragmentation: The molecular ions are high-energy species and often fragment into smaller,

more stable ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z, generating the

mass spectrum.
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Proposed Mass Spectrometry Fragmentation of 2-Methyl-3-pentanol
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A proposed fragmentation pathway for 2-Methyl-3-pentanol in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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